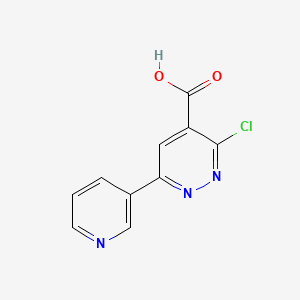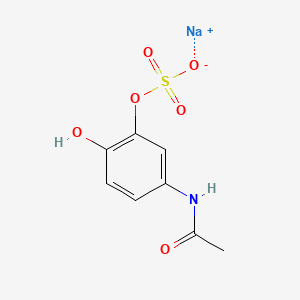
3-クロロ-6-(ピリジン-3-イル)ピリダジン-4-カルボン酸
説明
3-Chloro-6-(pyridin-3-yl)pyridazine is a heterocyclic organic compound composed of a pyridine ring fused to a pyridazine ring. It has a molecular weight of 191.62 . The compound is yellow to brown in solid form .
Synthesis Analysis
The synthesis of pyridazinium salts, which are related to the compound , can be achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes . These undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The InChI code for 3-Chloro-6-(pyridin-3-yl)pyridazine is 1S/C9H6ClN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H . This indicates that the compound has a molecular formula of C9H6ClN3 .Physical And Chemical Properties Analysis
3-Chloro-6-(pyridin-3-yl)pyridazine is a yellow to brown solid . It has a molecular weight of 191.62 and is stored at room temperature .科学的研究の応用
3-クロロ-6-(ピリジン-3-イル)ピリダジン-4-カルボン酸の用途に関する包括的な分析
化合物「3-クロロ-6-(ピリジン-3-イル)ピリダジン-4-カルボン酸」は、ピリダジンヘテロ環の誘導体であり、そのユニークな物理化学的特性と様々な科学分野における用途で知られています。以下は、様々な科学研究分野におけるその潜在的な用途の詳細な分析です。
創薬と分子認識: ピリダジン環は、弱塩基性、高い双極子モーメント、および強力な二重水素結合能力を特徴とし、これは薬物標的相互作用において重要です 。これらの特性は、分子認識と創薬におけるその使用に貢献し、そこでフェニル環のより疎水性の低い代替物として、または相同のアジンおよびアゾールの置換として使用できます。
薬理学的特性: ピリダジン誘導体は、幅広い薬理学的特性について研究されてきました。 鎮痛剤や鎮静剤として研究されており、神経系や免疫系の疾患の治療に潜在的な用途があります 。その抗糖尿病、抗マイコバクテリア、抗ウイルス、抗腫瘍活性も認識されています。
有機合成: 3-クロロ-6-(ピリジン-3-イル)ピリダジン-4-カルボン酸などのカルボン酸は、有機合成において重要な役割を果たします。 これらは、様々な有機化合物を合成するためのビルディングブロックとして使用され、医薬品および工業用途のための複雑な分子の作成に関与することができます .
ナノテクノロジー: ナノテクノロジーでは、カルボン酸誘導体は、ナノ粒子の表面特性を変更するために使用されます。この改変は、ナノ粒子の溶解性、安定性、生物学的利用能を高めることができ、それらを薬物送達および診断用途に適したものにします。
高分子化学: ポリマーにピリダジン環を導入すると、その物理的および化学的特性が変化する可能性があります。これは、改善された熱安定性、機械的強度、および耐薬品性を備えた新しい材料の開発につながる可能性があります。
殺虫剤の開発: ピリダジン誘導体は、ネオニコチノイド系殺虫剤の合成における重要な中間体です。 これらの化合物は、昆虫の神経系に作用し、非標的生物に影響を与えることなく、害虫防除への標的アプローチを提供します .
作用機序
The mechanism of action of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is not fully understood. However, it is believed that the compound acts as an electron-donating group, which can facilitate the transfer of electrons from one molecule to another. This electron transfer can result in a variety of chemical reactions, such as oxidation and reduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid are not well understood. However, it has been found to be non-toxic to humans and animals. It has also been found to be non-irritating to the skin and eyes. In addition, 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid has been found to be non-mutagenic and non-carcinogenic.
実験室実験の利点と制限
3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid has several advantages for use in laboratory experiments. It is a versatile building block for the synthesis of a wide range of compounds. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. In addition, 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is relatively inexpensive and can be easily synthesized using a variety of methods.
However, there are some limitations to the use of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid in laboratory experiments. The compound is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid is not very stable and can decompose over time.
将来の方向性
There are several potential future directions for 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid. One potential direction is the development of new drugs based on the compound. Another potential direction is the use of 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid in photochemistry to develop new photochemical reactions. In addition, 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid could be used in the synthesis of new dyes and pigments. Finally, 3-Chloro-6-(pyridin-3-yl)pyridazine-4-carboxylic acid could be used in the development of new catalysts for chemical reactions.
特性
IUPAC Name |
3-chloro-6-pyridin-3-ylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-9-7(10(15)16)4-8(13-14-9)6-2-1-3-12-5-6/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGDIGIHECSYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491660.png)
![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491662.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)


![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491667.png)
![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)
![7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491671.png)
![1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491672.png)
![7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491673.png)
![7-(azidomethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491675.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1491677.png)
![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)